molecular formula C14H8O6 B1631061 1,7-Dihydroxy-2,3-methylenedioxyxanthone CAS No. 183210-63-1

1,7-Dihydroxy-2,3-methylenedioxyxanthone

Cat. No. B1631061
CAS RN: 183210-63-1
M. Wt: 272.21 g/mol
InChI Key: BMRWSZGEVSNEOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Dihydroxy-2,3-methylenedioxyxanthone is an antihyperalgesic xanthone isolated from Polygala cyparissias (Polygalaceae) . It has antiulcerogenic, anti-oxidation, and antihyperalgesic activities .


Synthesis Analysis

While specific synthesis methods for 1,7-Dihydroxy-2,3-methylenedioxyxanthone were not found, it’s known that xanthones are secondary metabolites found in plants, fungi, lichens, and bacteria from a variety of families and genera . They have a diverse range of bioactivities, including anti-oxidant, anti-bacterial, anti-malarial, anti-tuberculosis, and cytotoxic properties .


Molecular Structure Analysis

The molecular formula of 1,7-Dihydroxy-2,3-methylenedioxyxanthone is C14H8O6 . The structure includes a dibenzo-γ-pyrone scaffold .


Physical And Chemical Properties Analysis

The molecular weight of 1,7-Dihydroxy-2,3-methylenedioxyxanthone is 272.21 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Antioxidation and Vasodilatation Activities

1,7-Dihydroxy-2,3-methylenedioxyxanthone, along with other xanthones isolated from the roots of Polygala caudata, has demonstrated significant antioxidation activity. These compounds act as hydrogen peroxide (H2O2) scavengers and show reactive oxygen free radical scavenging effects. Additionally, some of these xanthones, including 1,7-Dihydroxy-2,3-methylenedioxyxanthone, exhibit vasodilatation properties, suggesting potential cardiovascular applications (Lin et al., 2005).

Chemical Constituents and Anti-Oxidation Activities

A study on the chemical constituents of Polygala fallax roots identified 1,7-Dihydroxy-2,3-methylenedioxyxanthone as one of the primary xanthones. This study highlighted the diverse anti-oxidation activities of these compounds in various pharmacological models (Lin et al., 2005).

Neurotrophic Factors Stimulation in Rat Astrocyte Cultures

Research on 1,3,7-Trihydroxyxanthone, derived from Polygalae Radix, which is structurally related to 1,7-Dihydroxy-2,3-methylenedioxyxanthone, revealed its ability to stimulate the expression of neurotrophic factors in rat astrocyte cultures. This suggests potential applications in psychiatric disorder treatment, given the role of neurotrophic factors in brain function (Yang et al., 2018).

HPLC Method Validation for Determination in Extracts

A validated HPLC method for the quantification of 1,7-dihydroxy-2,3-methylenedioxyxanthone in extracts from Polygala cyparissias was developed. This method is significant for standardizing extracts for potential therapeutic applications (Klein-Júnior et al., 2014).

Antibacterial and EGFR-Tyrosine Kinase Inhibitory Activities

1,7-Dihydroxyxanthone, structurally related to 1,7-Dihydroxy-2,3-methylenedioxyxanthone, showed significant EGFR-tyrosine kinase inhibitory activity, which is relevant in cancer research. Its antibacterial properties were also highlighted, demonstrating a potential for broad-spectrum biomedical applications (Duangsrisai et al., 2014).

properties

IUPAC Name

8,11-dihydroxy-[1,3]dioxolo[4,5-b]xanthen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O6/c15-6-1-2-8-7(3-6)12(16)11-9(20-8)4-10-14(13(11)17)19-5-18-10/h1-4,15,17H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRWSZGEVSNEOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C3C(=C2)OC4=C(C3=O)C=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Dihydroxy-2,3-methylenedioxyxanthone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,7-Dihydroxy-2,3-methylenedioxyxanthone
Reactant of Route 2
1,7-Dihydroxy-2,3-methylenedioxyxanthone
Reactant of Route 3
1,7-Dihydroxy-2,3-methylenedioxyxanthone
Reactant of Route 4
1,7-Dihydroxy-2,3-methylenedioxyxanthone
Reactant of Route 5
1,7-Dihydroxy-2,3-methylenedioxyxanthone
Reactant of Route 6
1,7-Dihydroxy-2,3-methylenedioxyxanthone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.